molecular formula C21H21F3N4O4 B10764369 but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B10764369
M. Wt: 450.4 g/mol
InChI Key: ZBPAHEUAJMCLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 109028-10-6) is a dimaleate salt combining the pyrrolo[1,2-a]quinoxaline scaffold with a 4-methylpiperazine substituent at position 4 and a trifluoromethyl (-CF₃) group at position 5. The but-2-enedioic acid (maleic acid) component enhances solubility, a common strategy in drug formulation for improved bioavailability .

Properties

IUPAC Name

but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPAHEUAJMCLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of but-2-enedioic acid; 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[1,2-a]quinoxaline Core:

    Introduction of the Trifluoromethyl Group:

    Attachment of the 4-Methylpiperazin-1-yl Group:

    Formation of But-2-enedioic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the quinoxaline ring, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, and other peroxides.

    Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.
  • Applied in the formulation of novel polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of but-2-enedioic acid; 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity, which can affect metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at various receptors, influencing cellular signaling.

    DNA Intercalation: Interacting with DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound 5NO2TAAPP JG1679 4-Trichloromethyl
Molecular Weight (g/mol) 566.49 (dimaleate salt) Not reported Not reported ~350 (estimated)
Solubility High (due to dimaleate salt) Moderate (neutral scaffold) Low (lipophilic substituent) Low (CCl₃ group)
Key Functional Groups -CF₃, methylpiperazine, maleate -NO₂, thiophene Trimethoxyphenyl, enone -CCl₃

Therapeutic Implications and Mechanistic Insights

Serotonin Receptor Modulation

For example, 4-(α-dimethylaminobenzyl)pyrrolo[1,2-a]quinoxaline derivatives demonstrated dopamine antagonist activity, highlighting the scaffold’s versatility in CNS targeting .

Antiviral Potential

While the target compound lacks direct antiviral data, structural analogs like 5NO2TAAPP inhibit SARS-CoV-2 main protease (3CLpro) with superior binding energy (-7.95 kcal/mol) compared to remdesivir . The trifluoromethyl group may enhance hydrophobic interactions with viral protease pockets, a feature exploitable in future modifications.

Anticancer Activity

The pyrrolo[1,2-a]quinoxaline core is a proven anticancer scaffold. JG1679, bearing a trimethoxyphenyl group, showed IC₅₀ values of 2.5 µM (MV4-11) and 3.1 µM (Jurkat) . The target compound’s trifluoromethyl group could improve blood-brain barrier penetration for CNS malignancies, though cytotoxicity studies are needed.

Kinase Inhibition

Protein kinase CK2 inhibitors, such as 1c (IC₅₀: 49 nM), derive potency from electron-withdrawing substituents (e.g., -Cl) at position 4 . The target compound’s methylpiperazine may engage in hydrogen bonding with kinase active sites, warranting enzymatic assays.

Biological Activity

But-2-enedioic acid; 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, also known as (Z)-but-2-enedioic acid; 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, is a complex organic compound that features both a dicarboxylic acid moiety and a pyrroloquinoxaline derivative. This unique structural combination suggests significant potential for various biological activities, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F3N3O4C_{15}H_{16}F_3N_3O_4 with a molecular weight of approximately 303.24 g/mol. The presence of the trifluoromethyl group and the piperazine ring indicates potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

  • Antiviral Activity : Compounds within the pyrroloquinoxaline class have been noted for their antiviral properties, particularly against respiratory viruses such as SARS-CoV-2. Molecular docking studies suggest that this compound can inhibit viral proteases, which are critical for viral replication .
  • Anticancer Properties : Similar compounds have demonstrated anticancer activity through various mechanisms, including inhibiting key signaling pathways involved in tumor growth . The structural characteristics of this compound may allow it to act on multiple cancer-related targets.
  • Antimicrobial Effects : Pyrroloquinoxaline derivatives have shown broad-spectrum antimicrobial activity, making them candidates for further development as antibacterial and antifungal agents .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntiviralInhibition of viral proteases (e.g., SARS-CoV-2)
AnticancerPotential inhibition of tumor growth
AntimicrobialBroad-spectrum activity against bacteria and fungi

Detailed Research Findings

  • Antiviral Studies :
    • A study highlighted the efficacy of pyrroloquinoxaline derivatives in inhibiting the main protease (3CL pro) responsible for COVID-19. The compound exhibited strong binding affinities in molecular docking studies, suggesting a mechanism to disrupt viral replication .
  • Anticancer Mechanisms :
    • Research on similar quinoxaline derivatives indicates that these compounds can modulate key pathways like NF-kB activation, which plays a crucial role in cancer cell proliferation and survival . The ability to inhibit such pathways positions this compound as a potential therapeutic agent in oncology.
  • Antimicrobial Efficacy :
    • Recent findings suggest that derivatives of pyrroloquinoxaline can effectively target Mycobacterium tuberculosis, showcasing minimal inhibitory concentrations (MICs) as low as 5 µg/mL for specific derivatives . This emphasizes the potential for developing new treatments for resistant bacterial strains.

Scientific Research Applications

Overview

The compound but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a synthetic organic molecule with significant potential in various scientific fields, particularly in pharmacology and medicinal chemistry. This compound is recognized for its selective agonist activity on the 5-HT1B serotonin receptor, which plays a crucial role in numerous physiological processes including mood regulation, appetite control, and sleep patterns.

Target Receptor

The primary target of this compound is the 5-HT1B serotonin receptor , a G-protein coupled receptor that modulates serotonin signaling pathways. Activation of this receptor can lead to a variety of biological effects, making it an important focus for research related to mood disorders and other neuropsychiatric conditions.

Biochemical Pathways

Upon binding to the 5-HT1B receptor, this compound influences serotonin transmission, potentially altering neurotransmitter release and neuronal excitability. This modulation can result in changes in behavioral responses and physiological states.

Scientific Research Applications

Pharmacological Research
This compound is extensively used in pharmacological studies aimed at understanding the role of serotonin receptors in various diseases. Its selective agonist properties make it valuable for developing treatments for conditions such as depression, anxiety, and obesity.

Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. The mechanism involves targeting specific cancer cell lines and inhibiting their growth through modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. The efficacy against specific bacterial strains highlights its potential application in developing new antimicrobial agents.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Pyrrolo[1,2-a]quinoxaline Core : This is achieved through cyclization reactions involving quinoxaline derivatives.
  • Introduction of the Trifluoromethyl Group : This step often utilizes trifluoromethylating agents under controlled conditions to enhance the compound's lipophilicity and biological activity.
  • Attachment of the Piperazine Moiety : Nucleophilic substitution reactions with 4-methylpiperazine facilitate the incorporation of this functional group, which is critical for receptor binding affinity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimalarialPlasmodium falciparum4.71
AntitumorVarious Cancer Cell LinesVaries
Efflux Pump InhibitionCandida albicansVaries

Chemical Reactions Analysis

Oxidation Reactions

  • Primary Sites : The pyrroloquinoxaline aromatic system and the piperazine moiety are susceptible to oxidation.

  • Reagents : Potassium permanganate (KMnO4KMnO_4) in acidic or neutral conditions, hydrogen peroxide (H2O2H_2O_2) under catalytic conditions.

  • Products :

    • Oxidation of the pyrroloquinoxaline ring yields hydroxylated derivatives.

    • Piperazine oxidation may form NN-oxide intermediates.

Reduction Reactions

  • Target Groups : The maleate (but-2-enedioic acid) component and unsaturated bonds in the pyrroloquinoxaline system.

  • Reagents : Sodium borohydride (NaBH4NaBH_4) for selective reduction; lithium aluminum hydride (LiAlH4LiAlH_4) for stronger reducing conditions.

  • Products :

    • Saturated pyrrolidine derivatives via hydrogenation of the pyrroloquinoxaline double bond.

    • Reduction of maleate to succinic acid derivatives.

Substitution Reactions

  • Active Sites : The piperazine nitrogen atoms and electrophilic positions on the pyrroloquinoxaline ring.

  • Reagents : Alkyl halides (e.g., methyl iodide) for NN-alkylation; acyl chlorides for NN-acylation.

  • Products :

    • NN-Methylpiperazine derivatives.

    • Acylated products with modified solubility profiles.

Key Reaction Conditions and Optimization

Reaction TypeSolventTemperature RangeCatalystYield Optimization Strategies
OxidationDichloromethane0–25°CNoneControlled addition of KMnO4KMnO_4
ReductionEthanol20–80°CPalladium on carbonHydrogen gas pressure modulation
SubstitutionTetrahydrofuran−10°C to refluxTriethylamineSlow reagent addition to minimize side products

Structural Influences on Reactivity

  • Piperazine Group : The secondary amines in the piperazine ring facilitate nucleophilic substitutions, particularly with electrophiles like alkyl halides.

  • Trifluoromethyl Group : Electron-withdrawing effects stabilize adjacent electrophilic sites, directing substitution to meta positions on the pyrroloquinoxaline ring .

  • Maleate Component : The conjugated double bond in (Z)-but-2-enedioic acid participates in Diels-Alder reactions with dienes under thermal conditions .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, forming trifluoromethylbenzene and piperazine fragments .

  • Photolysis : UV exposure induces cleavage of the pyrroloquinoxaline ring, producing fluorescent byproducts .

  • Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic/basic conditions, yielding maleic acid and pyrroloquinoxaline amines.

Mechanistic Insights from Computational Studies

  • DFT Calculations : Predict preferential reactivity at the C-3 position of the pyrroloquinoxaline ring due to lower activation energy (Ea=15.2kcal/molE_a = 15.2 \, \text{kcal/mol}) for electrophilic substitution .

  • Molecular Dynamics : Simulations suggest the trifluoromethyl group sterically hinders reactions at the C-7 position .

Comparative Reactivity with Analogues

Compound ModificationReactivity TrendExample Reaction Rate (kk, M1^{-1}s1^{-1})
Piperazine → Morpholine 25% slower nucleophilic substitution0.45 vs. 0.60 (parent compound)
Trifluoromethyl → Methyl 3× faster electrophilic aromatic substitution1.2 vs. 0.4

Q & A

Q. What are the common synthetic routes for pyrrolo[1,2-a]quinoxaline derivatives, and how can they be optimized for this compound?

Methodological Answer: The synthesis of pyrrolo[1,2-a]quinoxaline derivatives typically involves cyclocondensation of pyrrole precursors with quinoxaline intermediates. For the target compound, a stepwise approach is recommended:

Pyrrole Ring Formation : Use a Buchwald-Hartwig amination to introduce the 4-methylpiperazine moiety at position 4 of the pyrrole ring.

Quinoxaline Functionalization : Incorporate the trifluoromethyl group at position 7 via a palladium-catalyzed cross-coupling reaction using CF₃ sources like TMSCF₃.

Acid Salt Formation : React the free base with but-2-enedioic acid in a 1:1 molar ratio in ethanol, followed by recrystallization from acetone to isolate the salt .
Optimization Tips : Monitor reaction progress via LCMS to avoid overfunctionalization. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yields .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A combination of spectroscopic and computational methods is essential:

NMR Analysis : Use ¹⁹F NMR to confirm the trifluoromethyl group’s presence and environment (δ ~ -60 ppm). ¹H-¹³C HMBC can verify connectivity between the pyrrole and quinoxaline rings .

X-ray Crystallography : Resolve the salt’s crystal structure to confirm protonation sites and hydrogen-bonding interactions with but-2-enedioic acid .

DFT Calculations : Perform B3LYP/6-31G(d) level calculations to map electron density distribution, particularly on the piperazine nitrogen (predicted pKa ~ 8.5), which influences solubility and reactivity .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

Methodological Answer: Focus on target-specific assays based on structural analogs:

Kinase Inhibition : Screen against PI3K/AKT/mTOR pathways using ADP-Glo™ kinase assays, as the trifluoromethyl group enhances hydrophobic binding in ATP pockets .

Antiparasitic Activity : Test against Leishmania donovani amastigotes in macrophages (IC₅₀ determination via Giemsa staining) due to reported antileishmanial activity of related pyrrolo[1,2-a]quinoxalines .

Cytotoxicity : Use MTT assays on HEK-293 cells to assess selectivity (the 4-methylpiperazine group may reduce off-target toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from solvation effects or unmodeled protein dynamics. Mitigate this by:

MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess ligand-receptor binding stability.

Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutated residues in the target protein’s active site .

Orthogonal Assays : Validate hits using surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies improve the compound’s solubility and bioavailability without altering its core structure?

Methodological Answer:

Salt Selection : Test alternative counterions (e.g., hydrochloride, besylate) via phase-solubility diagrams. But-2-enedioic acid may enhance aqueous solubility at pH 6.5–7.5 due to its zwitterionic nature .

Formulation : Use lipid-based nanoemulsions (e.g., SNEDDS with Labrasol® and Capryol™ 90) to increase intestinal absorption. Particle size should be <200 nm (PDI <0.2) .

Prodrug Design : Introduce a hydrolyzable ester at the piperazine nitrogen (e.g., acetyloxymethyl group) to improve membrane permeability .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

Chemical Proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding partners in cell lysates .

CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes (e.g., PIK3CA mutations sensitizing cells to the compound) .

Metabolomics : Apply ¹H-NMR-based profiling in treated vs. untreated cells to track changes in glycolysis/TCA cycle intermediates, indicative of kinase pathway modulation .

Q. What analytical methods are critical for detecting degradation products during stability studies?

Methodological Answer:

Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1N HCl), and oxidative (3% H₂O₂) conditions.

HPLC-UV/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with ESI-MS in positive ion mode. Major degradation pathways include:

  • Hydrolysis : Cleavage of the piperazine moiety (m/z 245 fragment).
  • Oxidation : Trifluoromethyl group conversion to carboxylic acid (Δm/z +16) .

Accelerated Stability Testing : Store samples at 25°C/60% RH for 6 months; monitor loss of potency via IC₅₀ shifts in bioassays .

Q. How can stereochemical outcomes in the synthesis of related analogs be controlled?

Methodological Answer:

Chiral Catalysis : Employ asymmetric hydrogenation with Ru(II)-BINAP catalysts to set stereocenters in the piperazine ring (ee >95%) .

Dynamic Resolution : Use enzymes like Candida antarctica lipase B to selectively hydrolyze undesired enantiomers in racemic mixtures .

Crystallization-Induced Diastereomer Transformation (CIDT) : Add chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) to enrich the desired diastereomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.